molecular formula C16H11FO2 B2784627 (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone CAS No. 303145-26-8

(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone

Cat. No. B2784627
CAS RN: 303145-26-8
M. Wt: 254.26
InChI Key: QBVVHNPHBKLLEB-UHFFFAOYSA-N
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Description

4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone, also known as 4-FPBM, is an organic compound with a unique chemical structure. It is a cyclic compound consisting of a phenyl ring, a methyl group, and a benzofuran ring connected by a single carbon atom. 4-FPBM has been studied extensively due to its ability to interact with various biological systems. It has been used in laboratory experiments to study the biochemical and physiological effects of different compounds on cells and organisms.

Scientific Research Applications

(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds on cells and organisms. It has also been used in the development of new drugs and drug delivery systems. Additionally, this compound has been used in the synthesis of other compounds and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which triggers a cascade of biochemical reactions. It is thought that this reaction leads to changes in the cell’s metabolism, which in turn leads to changes in the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In humans, the compound has been shown to affect the metabolism of carbohydrates, proteins, and lipids. Additionally, this compound has been shown to affect the production of hormones and neurotransmitters, as well as the activity of certain enzymes. In animals, the compound has been shown to affect the metabolism of glucose, fatty acids, and amino acids. Additionally, it has been shown to affect the activity of certain enzymes and hormones.

Advantages and Limitations for Lab Experiments

The use of (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and can be stored for extended periods of time. Furthermore, this compound has been shown to interact with a variety of biological systems, making it a valuable tool for studying the biochemical and physiological effects of various compounds.
However, there are also some limitations to using this compound in laboratory experiments. First, the compound has a low solubility in aqueous solutions, making it difficult to use in experiments that require aqueous solutions. Additionally, the compound can be toxic when used in high concentrations, making it important to use caution when working with the compound. Finally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of the compound on different biological systems.

Future Directions

Given the potential of (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone, there are many possible future directions for research. First, further research is needed to better understand the mechanism of action of the compound. Additionally, more research is needed to determine the effects of this compound on various biological systems. Finally, further research is needed to develop new methods for synthesizing the compound, as well as new methods for delivering the compound to cells and organisms.

Synthesis Methods

(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone can be synthesized using a variety of methods. The most common method is a three-step process involving the reaction of 4-fluorophenyl bromide with 3-methyl-1-benzofuran-2-ylmethylene chloride, followed by the reaction of the resulting product with sodium methoxide. This method produces a high yield of this compound and is relatively easy to carry out. Other methods of synthesis include the use of Grignard reagents, palladium-catalyzed cross-coupling reactions, and Suzuki-Miyaura coupling reactions.

properties

IUPAC Name

(4-fluorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO2/c1-10-13-4-2-3-5-14(13)19-16(10)15(18)11-6-8-12(17)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVVHNPHBKLLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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